2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl-
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Overview
Description
2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
The synthesis of 2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- can be achieved through several synthetic routes. One common method involves the protection of the hydroxyl group of 3-hydroxyquinoline, followed by a 1,2-addition of methyllithium to the quinoline ring. This is followed by oxidation and a two-step oxidation procedure to transform the methyl group to the carboxylic acid, along with the removal of the protecting group . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, sulfuric acid, and methyllithium . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties . Additionally, they have been investigated for their potential use as antioxidants and immunosuppressive agents . In the industrial sector, these compounds are used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The specific molecular targets and pathways involved depend on the particular derivative and its structural features.
Comparison with Similar Compounds
2-Quinolinecarboxylic acid, 4-hydroxy-3,5,7-trimethyl- can be compared with other similar compounds, such as 3-hydroxy-2-methyl-4-quinolinecarboxylic acid and 4-hydroxy-2-quinolinecarboxylic acid . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, 3-hydroxy-2-methyl-4-quinolinecarboxylic acid is known for its use in chemical synthesis studies, while 4-hydroxy-2-quinolinecarboxylic acid has been investigated for its potential as an antioxidant .
Properties
CAS No. |
61563-51-7 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3,5,7-trimethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-6-4-7(2)10-9(5-6)14-11(13(16)17)8(3)12(10)15/h4-5H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
VEPVFOFYWHSNRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C(C2=O)C)C(=O)O)C |
Origin of Product |
United States |
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